N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a tosyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific targets of a thiazole compound can vary greatly depending on its structure and substituents.
Mode of action
The mode of action of thiazole compounds is also highly dependent on their structure. They can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, they have been reported to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary greatly depending on their structure. These properties can have a significant impact on the bioavailability of the compound .
Result of action
The molecular and cellular effects of a thiazole compound’s action can include changes in cell growth, inflammation, infection, and other processes .
Action environment
Environmental factors can influence the action, efficacy, and stability of thiazole compounds. These factors can include pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole rings are then coupled using appropriate linkers and reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the benzofuran and thiazole rings.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, known for their antimicrobial and antiviral properties.
Uniqueness
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide is unique due to the combination of benzofuran and thiazole rings within a single molecule, along with the presence of a tosyl group. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-14-6-8-16(9-7-14)29(25,26)11-10-20(24)23-21-22-17(13-28-21)19-12-15-4-2-3-5-18(15)27-19/h2-9,12-13H,10-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLGWFSLHMGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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